2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(21)18-14-7-8-16(20-19-14)23-11-15(22)17-10-9-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,17,22)(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBXFWYKNUKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide can be represented as follows:
- Molecular Formula : C16H19N3OS
- Molecular Weight : 303.41 g/mol
The compound features a pyridazine ring substituted with an acetamido group and a phenethylacetamide moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study on thioamide derivatives highlighted their effectiveness against various bacterial strains, suggesting that the thio group in 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide may play a crucial role in its antimicrobial activity.
Anticancer Potential
Preliminary studies suggest that 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action could involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated.
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects of this compound. Studies have shown that similar acetamides can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide. Below are summarized findings from relevant research:
| Study | Biological Activity Assessed | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |
Case Study: Anticancer Activity
In a notable case study, 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide was tested against various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with the compound showing greater potency than some standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Pyridazine Cores
Compound 1 : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide ()
- Core : Pyrimidine (two nitrogen atoms at positions 1 and 3).
- Substituents : 4,6-Dimethyl groups and a phenylacetamide side chain.
- Activity : Potent SIRT2 inhibitor with dose-dependent α-tubulin acetylation and anti-breast cancer activity.
- Comparison: The pyrimidine core (vs. pyridazine in the main compound) alters electronic distribution and steric bulk.
Compound 2 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Core : Pyrimidine with a thietane-3-yloxy substituent.
- Substituents : Ethyl ester and methyl group.
- Comparison : The thioether linkage is retained, but the ester group increases lipophilicity versus the acetamide in the main compound. The thietane ring introduces a strained sulfur-containing heterocycle, which may affect metabolic stability.
Benzothiazole and Quinoxaline Derivatives
Compound 3 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
- Core : Benzothiazole (fused benzene and thiazole rings).
- Substituents : Trifluoromethyl (electron-withdrawing) and phenylacetamide.
- Comparison : The benzothiazole core offers planar aromaticity for DNA intercalation or kinase binding. The trifluoromethyl group enhances metabolic stability and electronegativity, contrasting with the pyridazine-acetamido group’s hydrogen-bonding capacity.
Compound 4: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide ()
- Core: Quinoxaline (fused benzene and pyrazine rings) with pyrimidine-thioacetamide.
- Substituents: Chlorophenyl, cyano, and hydroxy groups.
- Activity : High yield (90.2%) and elevated melting point (230–232°C), suggesting crystalline stability.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
Preparation Methods
Synthesis of 6-Acetamidopyridazin-3-thiol
Step 1: Acetylation of 6-Aminopyridazine
6-Aminopyridazine reacts with acetic anhydride in dichloromethane (DCM) under basic conditions (e.g., pyridine) to yield 6-acetamidopyridazine. Protection of the amine is critical to prevent side reactions during subsequent steps.
Step 2: Thiolation at Position 3
Thiolation employs a two-step process:
- Nitration : Treat 6-acetamidopyridazine with fuming nitric acid to introduce a nitro group at position 3, forming 3-nitro-6-acetamidopyridazine.
- Reduction and Thiolation : Reduce the nitro group using hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH) in ethanol, yielding 6-acetamidopyridazin-3-thiol.
Challenges :
- Regioselective nitration requires strict temperature control (0–5°C).
- Thiol stability necessitates inert atmospheres (N₂/Ar) to prevent oxidation to disulfides.
Synthesis of 2-Chloro-N-Phenethylacetamide
Step 1: Acylation of Phenethylamine
Phenethylamine reacts with chloroacetyl chloride in a biphasic system (DCM/aqueous NaOH) at 0°C to form 2-chloro-N-phenethylacetamide.
Reaction Conditions :
- Solvent : Dichloromethane (30 mL per 0.05 mol amine).
- Base : 2% aqueous NaOH (5 mL).
- Stoichiometry : 1:1 molar ratio of phenethylamine to chloroacetyl chloride.
- Workup : Extract with saturated KHSO₄, wash with brine, dry over Na₂SO₄.
Thioether Formation via Nucleophilic Substitution
Route A : React 6-acetamidopyridazin-3-thiol with 2-chloro-N-phenethylacetamide in acetone under basic conditions (K₂CO₃, KI catalyst) at 60°C.
Mechanism :
- Deprotonation of thiol to thiolate (K₂CO₃).
- SN2 displacement of chloride by thiolate.
Optimization :
- Catalyst : KI (10 mol%) enhances reaction rate via the "common ion effect."
- Temperature : 60°C balances reaction speed and byproduct minimization.
- Monitoring : HPLC or TLC (petroleum ether:ethyl acetate, 3:1).
Yield : Estimated 44–78% based on analogous reactions.
Alternative Synthetic Strategies
One-Pot Thiol-Alkylation
Combine 6-acetamidopyridazin-3-thiol, phenethylamine, and chloroacetyl chloride in a single vessel. However, competing acylation of phenethylamine by chloroacetyl chloride may reduce yield, necessitating sequential addition.
Solid-Phase Synthesis
Immobilize 6-acetamidopyridazin-3-thiol on resin, followed by iterative coupling with bromoacetylated phenethylamine. While scalable, this method requires specialized equipment and yields (~50%) are suboptimal compared to solution-phase routes.
Characterization and Analytical Data
Structural Confirmation
Purity Assessment
- HPLC : C18 column, acetonitrile/H₂O (70:30), flow rate 1 mL/min, retention time 6.2 min, purity >98%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiol oxidation | Use N₂ atmosphere and antioxidants (e.g., BHT) |
| Regioselective nitration | Low-temperature nitration (-10°C) |
| Chloroacetamide hydrolysis | Anhydrous conditions, molecular sieves |
Q & A
Q. What are the key synthetic pathways for 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the pyridazine core via nucleophilic substitution or condensation reactions. For example, substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) are used to introduce the acetamide group at the 6-position of pyridazine .
- Step 2 : Thioether linkage formation between the pyridazine derivative and a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives). This step often requires anhydrous conditions and catalysts like triethylamine to minimize disulfide byproducts .
- Step 3 : Final coupling with the phenethylamine moiety via amide bond formation, typically using coupling agents such as EDCI/HOBt in dichloromethane or DMF . Optimization focuses on solvent selection (polar aprotic solvents for solubility), temperature control (40–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm the absence of unreacted intermediates (e.g., δ 2.1 ppm for acetamide methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z corresponding to [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported activities (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., reference inhibitors) .
- Compound stability : Perform stability studies under assay conditions (pH, temperature) using LC-MS to detect degradation products .
- Solubility effects : Use DMSO stocks at ≤0.1% v/v and confirm solubility via dynamic light scattering (DLS) .
Q. How can reaction yields be improved during scale-up synthesis?
Critical factors include:
- Catalyst optimization : Replace iron powder (prone to oxidation) with Pd/C or Raney nickel for reduction steps, improving reproducibility .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for steps like cyclization or amide coupling .
- Flow chemistry : Enables continuous processing for oxidation or thioether formation steps, minimizing side reactions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or JAK2) based on pyridazine-thioacetamide scaffolds .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns simulations) and identify key residues for mutagenesis studies .
- QSAR modeling : Correlate substituent electronegativity (e.g., acetamide vs. ethyl groups) with activity trends using datasets from PubChem or ChEMBL .
Methodological Challenges
Q. How are competing reaction pathways controlled during synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during thiol coupling to prevent undesired nucleophilic attacks .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., monosubstituted pyridazine), while higher temperatures (80°C) drive thermodynamically stable isomers .
- Byproduct monitoring : Track intermediates via TLC (Rf values in hexane/ethyl acetate) and quench side reactions with scavengers (e.g., polymer-bound thiophiles) .
Q. What analytical techniques address spectral overlap in NMR characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (e.g., pyridazine C-H vs. phenyl protons) .
- Deuterated solvents : Use DMSO-d₆ for improved resolution of amide protons .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by analyzing peak splitting at −40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
